3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
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Description
“3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H7ClN4O2 . It is used in various scientific research and has been documented in several scientific papers .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is determined by its molecular formula, C8H7ClN4O2 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The molecular weight of the compound is 226.620 Da .Scientific Research Applications
- Researchers have explored the antibacterial properties of derivatives containing the triazolo[4,3-b]pyridazine scaffold. Fifteen newly synthesized compounds were tested, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains were determined .
- Some derivatives of this compound exhibit good thermal stability and insensitivity. These properties make them promising candidates for use as energetic materials . Energetic materials are substances used in explosives, propellants, and pyrotechnics.
- A highly selective c-Met inhibitor, (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline , was discovered through structure-based drug design. This compound shows potential for targeting c-Met kinase in cancer therapy .
- 3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is used as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in drug development and analysis .
- Researchers and manufacturers can access this compound for custom synthesis and bulk manufacturing. It’s essential for creating related derivatives or studying impurities .
Antibacterial Activity
Energetic Materials
c-Met Kinase Inhibition
Pharmaceutical Testing
Custom Synthesis and Impurities
properties
IUPAC Name |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-5-1-2-6-10-11-7(13(6)12-5)3-4-8(14)15/h1-2H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWIPRSCXMUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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